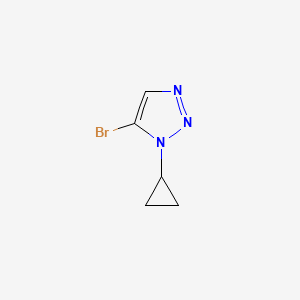
(2E)-2-(1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-2-(1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile, also known as BTP, is an organic compound with a molecular formula of C12H8N2S2. It is a colorless solid with a melting point of 139-141°C. BTP is a heterocyclic compound, containing both a benzothiazole ring and a thiophene ring. It is a synthetic compound, meaning that it is not found naturally in nature. BTP has been studied extensively and has been found to have a variety of applications in scientific research.
Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives, including compounds structurally related to (2E)-2-(1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile, have been studied for their corrosion inhibiting properties. Specifically, they have shown to offer higher inhibition efficiencies against steel corrosion in acidic environments. This indicates a potential application in protecting metals from corrosion, which is particularly useful in industrial settings where metal parts are exposed to corrosive substances (Hu et al., 2016).
Heterocyclic Synthesis
The compound's framework has been utilized in the synthesis of novel polysubstituted thiophene and 1,3,4-thiadiazole derivatives, demonstrating its utility in creating a variety of structurally complex and potentially bioactive heterocycles. This application is significant for the development of new pharmaceuticals and materials (Farag et al., 1997).
Organic Synthesis and Material Science
Another research application involves using related compounds as starting materials in organic synthesis to generate a diverse library of compounds through alkylation and ring closure reactions. This process has led to the creation of various molecules with potential utility in material science and medicinal chemistry (Roman, 2013).
Antioxidant Activity
In the context of toxicity, benzothiazole derivatives have been evaluated for their antioxidant activity, which could mitigate damage in the initial phases of acetaminophen toxicity. This suggests potential therapeutic applications in preventing or treating drug-induced liver injury (Cabrera-Pérez et al., 2016).
Photovoltaic Applications
The structural motif of (2E)-2-(1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile is relevant in the design of materials for photovoltaic applications. Donor-acceptor polymers incorporating similar structural units have been explored for bulk heterojunction solar cells, highlighting the potential of these compounds in renewable energy technologies (Zhou et al., 2010).
Molecular Electronics and Sensing
Additionally, benzothiazole and thiophene derivatives have been synthesized for use in molecular electronics and sensing applications, emphasizing the role of such compounds in developing new electronic materials and devices (Han et al., 2015).
properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2S2/c15-9-10(8-11-4-3-7-17-11)14-16-12-5-1-2-6-13(12)18-14/h1-8H/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKXLUSHRAEUAI-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC=CS3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-butyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2906541.png)




![8-((4-Methoxy-3-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2906548.png)

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2906550.png)
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2906552.png)



![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2906561.png)
